Benzyl-PEG4-Boc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

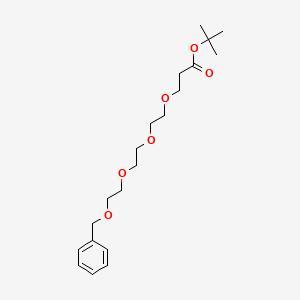

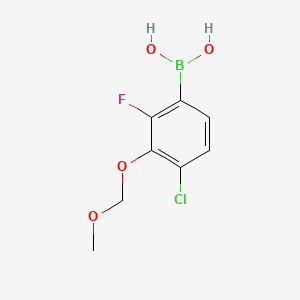

Benzyl-PEG4-Boc, also known as tert-butyl 3-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]propanoate, is a polyethylene glycol (PEG)-based compound. It is primarily used as a PROTAC (PROteolysis TArgeting Chimeras) linker, facilitating the synthesis of PROTAC molecules. These molecules are designed to target and degrade specific proteins within cells, making this compound a valuable tool in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG4-Boc typically involves the following steps:

Starting Materials: The synthesis begins with commercially available polyethylene glycol (PEG) derivatives.

Reaction with Benzyl Alcohol: The PEG derivative is reacted with benzyl alcohol under basic conditions to form the benzyl ether.

Protection with Boc Group: The resulting compound is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc (tert-butoxycarbonyl) protecting group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.

Purification: Using techniques such as column chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards

Chemical Reactions Analysis

Types of Reactions: Benzyl-PEG4-Boc undergoes several types of chemical reactions, including:

Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as halides or amines.

Deprotection Reactions: Commonly use acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Deprotected Products: Removal of the Boc group yields the corresponding free amine derivative

Scientific Research Applications

Benzyl-PEG4-Boc has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of PROTAC molecules, facilitating the study of protein degradation mechanisms.

Biology: Helps in the development of targeted therapies by enabling the selective degradation of disease-causing proteins.

Medicine: Plays a crucial role in drug discovery, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of advanced materials and chemical intermediates

Mechanism of Action

The primary mechanism of action of Benzyl-PEG4-Boc involves its role as a linker in PROTAC molecules. PROTACs work by:

Binding to Target Proteins: One end of the PROTAC molecule binds to the target protein.

Recruiting E3 Ubiquitin Ligase: The other end binds to an E3 ubiquitin ligase.

Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.

This mechanism allows for the selective degradation of specific proteins, making PROTACs a powerful tool in targeted therapy .

Comparison with Similar Compounds

Benzyl-PEG2-Boc: A shorter PEG linker with similar properties but different chain length.

Benzyl-PEG6-Boc: A longer PEG linker, offering different spatial properties for PROTAC synthesis.

Uniqueness: Benzyl-PEG4-Boc is unique due to its optimal chain length, providing a balance between flexibility and stability in PROTAC molecules. This makes it particularly suitable for a wide range of applications in drug discovery and development .

Properties

IUPAC Name |

tert-butyl 3-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-20(2,3)26-19(21)9-10-22-11-12-23-13-14-24-15-16-25-17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJABOSFLNXQSOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate](/img/structure/B8248189.png)

![cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride](/img/structure/B8248210.png)

![methyl 1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B8248220.png)